2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride typically involves the coupling of 2-hydroxy-4-propoxybenzoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are typically used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine .
Scientific Research Applications
2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-hydroxy-N-[2-(morpholin-4-yl)ethyl]benzamide: Similar structure but with a chloro group instead of a propoxy group.
2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide: Lacks the propoxy group and has a different amide structure.
Uniqueness
2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may enhance its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-hydroxy-N-(2-morpholin-4-ylethyl)-4-propoxybenzamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-2-9-22-13-3-4-14(15(19)12-13)16(20)17-5-6-18-7-10-21-11-8-18;/h3-4,12,19H,2,5-11H2,1H3,(H,17,20);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVIMKCFAVNARM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)NCCN2CCOCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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